Idebenone

Description

This compound is a synthetic analogue of ubiquinone (also known as Coenzyme Q10), a vital cell antioxidant and essential component of the Electron Transport Chain (ETC). It has been proposed that by interacting with the ETC, this compound increases ATP production required for mitochondrial function, reduces free radicals, inhibits lipid peroxidation, and consequently protects the lipid membrane and mitochondria from oxidative damage. More specifically, this compound is thought to transfer electrons directly to complex III of the mitochondrial ETC, thereby circumventing complex I and restoring cellular energy (ATP) generation. Due to its ability to reduce oxidative damage and improve ATP production, this compound was originally investigated for its potential use in Alzheimer's Disease and other cognitivie disorders. Lack of improvement in cognitive function halted its production for these conditions, however it continues to be investigated for use in other conditions associated with mitochondrial damage. this compound is currently only indicated for use by the European Medicines Agency (EMA) for the treatment of visual impairment in adolescent and adult patients with Leber’s Hereditary Optic Neuropathy (LHON). LHON is a mitochondrially inherited degeneration of retinal ganglion cells, resulting in acute central vision loss. Due to its biochemical mode of action, it's thought that this compound may re-activate viable-but-inactive retinal ganglion cells (RGCs) in LHON patients. It is not currently approved for use by either the Food and Drug Administration (USA) or Health Canada.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for leber hereditary optic neuropathy and attention deficit hyperactivity disorder and has 6 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

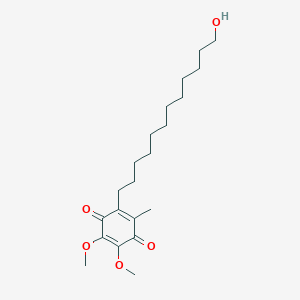

2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPMMRGNQUBGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040678 | |

| Record name | Idebenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58186-27-9 | |

| Record name | Idebenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58186-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idebenone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | idebenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Idebenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDEBENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Idebenone: A Deep Dive into its Core Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Idebenone, a synthetic short-chain benzoquinone analog of coenzyme Q10, has garnered significant attention for its therapeutic potential in a range of neurological and mitochondrial disorders. Its multifaceted mechanism of action, centered on its role as a potent antioxidant and a key modulator of mitochondrial bioenergetics, underpins its clinical utility. This technical guide provides a comprehensive exploration of the core mechanisms of this compound, detailing its interaction with the mitochondrial electron transport chain, its potent free radical scavenging properties, and its influence on critical cellular signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate a thorough understanding of this compound's molecular pharmacology.

Introduction

This compound (2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone) was initially developed for the treatment of cognitive disorders.[1] Its structural similarity to coenzyme Q10 (CoQ10) allows it to participate in cellular redox processes and mitochondrial function, but with distinct physicochemical properties that contribute to its unique therapeutic profile.[2][3] A key feature of this compound is its ability to operate under conditions of oxidative stress and mitochondrial dysfunction, making it a promising agent for diseases with these underlying pathologies, such as Leber's Hereditary Optic Neuropathy (LHON), Friedreich's Ataxia, and Duchenne Muscular Dystrophy.[4][5] This guide will dissect the intricate mechanisms through which this compound exerts its cytoprotective effects.

Mitochondrial Bioenergetics and Electron Transport Chain (ETC) Interaction

A primary mechanism of this compound is its ability to shuttle electrons within the mitochondrial electron transport chain, thereby restoring ATP production in the face of mitochondrial complex deficiencies.

Bypass of Complex I

In pathological conditions where mitochondrial Complex I is dysfunctional, such as in LHON, the normal flow of electrons from NADH to CoQ10 is impaired, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS). This compound can circumvent this blockage. It is reduced to its active hydroquinone form, Idebenol, by the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). Idebenol then directly donates electrons to Complex III of the ETC. This NQO1-dependent bypass of Complex I restores electron flow, maintains the mitochondrial membrane potential, and sustains ATP production.

Caption: NQO1-mediated bypass of dysfunctional Complex I by this compound.

Antioxidant and Cytoprotective Mechanisms

This compound's potent antioxidant activity is a cornerstone of its therapeutic effect, protecting cells from oxidative damage through multiple mechanisms.

Direct Scavenging of Reactive Oxygen Species (ROS)

The reduced form of this compound, Idebenol, is a powerful antioxidant that can directly neutralize a variety of free radicals, thereby inhibiting lipid peroxidation and protecting cellular membranes and macromolecules from oxidative damage. This direct scavenging activity is crucial in mitigating the downstream pathological consequences of oxidative stress.

Activation of the Nrf2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including NQO1 and other antioxidant enzymes. This induction of endogenous antioxidant defenses provides a sustained protective effect against oxidative stress.

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

Modulation of Apoptosis

This compound exerts significant anti-apoptotic effects, particularly in cells subjected to oxidative stress. It modulates the intrinsic pathway of apoptosis by influencing the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

Regulation of the Bcl-2/Bax Ratio

Studies have demonstrated that this compound treatment can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio towards a pro-survival state helps to maintain mitochondrial membrane integrity, preventing the release of cytochrome c and the subsequent activation of caspases, which are key executioners of apoptosis.

Caption: this compound's modulation of the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the efficacy of this compound in different experimental models.

Table 1: Effects of this compound on Cell Viability and Oxidative Stress

| Parameter | Cell Type | Model/Stressor | This compound Concentration | Effect | Reference |

| Cell Viability | ARPE-19 | H₂O₂ (300 µM) | 5, 7.5, 10, 20 µM | Significant increase in viability | |

| Intracellular ROS | ARPE-19 | H₂O₂ | 5, 7.5 µM | Significant attenuation of ROS induction | |

| Lipid Peroxidation (TBARS) | Mouse Liver Mitochondria | Ferrous Iron | 5 µM | More effective than Idebenol in energized mitochondria | |

| EC₅₀ for Cell Protection | CEM Leukemia Cells | Diethyl Maleate | 820 ± 50 nM | Protection against oxidative stress-induced cell death | |

| Malondialdehyde (MDA) | Rat Hippocampal Neurons | Ethanol | Not specified | Decreased MDA levels | |

| Superoxide Dismutase (SOD) | Rat Hippocampal Neurons | Ethanol | Not specified | Increased SOD levels | |

| Glutathione (GSH) | Rat Hippocampal Neurons | Ethanol | Not specified | Increased GSH levels |

Table 2: Effects of this compound on Mitochondrial Function and Apoptosis

| Parameter | Cell Type | Model/Condition | This compound Concentration | Effect | Reference |

| ATP Rescue | Rat Myoblasts (L6) | Rotenone (Complex I inhibitor) | Not specified | >80% rescue of ATP levels | |

| Mitochondrial Respiration (OCR) | Primary Rat Cortical Astrocytes | Basal | 0-80 µM | Stimulated respiration coupled to ATP synthesis | |

| Complex I Bypass | Primary Rat Cortical Astrocytes | Piericidin A (Complex I inhibitor) | Not specified | Supported mitochondrial oxygen consumption | |

| Cytochrome c Release | ARPE-19 | H₂O₂ (300 µM) | 1 µM | Significant inhibition of release | |

| Caspase-3 Activity | ARPE-19 | H₂O₂ (300 µM) | 1 µM | Significant antagonism of activity | |

| Bcl-2 Expression | ARPE-19 | H₂O₂ | Not specified | Increased protein levels | |

| Bax Expression | ARPE-19 | H₂O₂ | Not specified | Decreased protein levels | |

| Bax/Bcl-2 Ratio | ARPE-19 | H₂O₂ | Not specified | Normalized ratio |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to elucidate the mechanism of action of this compound.

ATP Production Assay (Luminescence-based)

Caption: Workflow for ATP production assay.

Protocol:

-

Seed cells (e.g., L6 myoblasts) at a density of 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.

-

Replace the culture medium with glucose-free DMEM.

-

Treat the cells with various concentrations of this compound in the presence of a Complex I inhibitor (e.g., 1 µM rotenone) for 60 minutes.

-

Lyse the cells by adding a lysis buffer (e.g., 4 mM EDTA, 0.2% Triton X-100).

-

Add a luciferin-luciferase reagent to the cell lysate.

-

Measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.

NQO1 Activity Assay (Colorimetric)

Caption: Workflow for NQO1 activity assay.

Protocol:

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add the sample to the wells.

-

Prepare a reaction mixture containing a buffer (e.g., 25 mM Tris-HCl, pH 7.4), a quinone substrate (e.g., menadione), and a cofactor (NADH).

-

Add a tetrazolium salt (e.g., WST-1) which is reduced to a colored formazan product upon NQO1 activity.

-

Initiate the reaction by adding the cofactor.

-

Measure the increase in absorbance at 440 nm over time using a plate reader.

-

A parallel reaction including the NQO1 inhibitor dicoumarol should be run to confirm the specificity of the assay.

Cytochrome c Release Assay (ELISA)

Caption: Workflow for Cytochrome c release assay.

Protocol:

-

Culture and treat cells with this compound followed by an apoptotic stimulus (e.g., H₂O₂).

-

Harvest the cells and gently lyse them to release the cytosolic contents while keeping the mitochondria intact.

-

Centrifuge the lysate at a high speed to pellet the mitochondria.

-

Collect the supernatant, which represents the cytosolic fraction.

-

Quantify the amount of cytochrome c in the cytosolic fraction using a sandwich ELISA kit according to the manufacturer's instructions.

-

Read the absorbance at 450 nm. An increase in absorbance indicates a higher concentration of cytochrome c in the cytosol.

Conclusion

The mechanism of action of this compound is a compelling example of a multi-target therapeutic strategy. By functioning as both a mitochondrial energizer and a potent antioxidant, it addresses two critical and interconnected pathways in cellular pathology. Its ability to bypass defects in the mitochondrial electron transport chain, coupled with its capacity to scavenge free radicals and bolster endogenous antioxidant defenses through the Nrf2 pathway, provides a robust and multifaceted approach to cytoprotection. Furthermore, its ability to modulate the apoptotic machinery highlights its role in promoting cell survival. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research and development of this compound and related compounds for the treatment of a wide range of debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]

- 4. Novel this compound derivatives attenuated oxidative stress injury and myocardial damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Product Screening Reveals Naphthoquinone Complex I Bypass Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

Idebenone's In Vitro Antioxidant Capacity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idebenone, a synthetic analogue of coenzyme Q10, is a potent antioxidant with significant therapeutic potential, particularly in the context of neurodegenerative diseases and other conditions associated with oxidative stress. Its ability to protect cells from oxidative damage stems from its unique molecular structure, which allows it to act as both an electron carrier in the mitochondrial electron transport chain and a direct scavenger of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Antioxidant Capacity of this compound

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

| Assay | Matrix/System | Key Findings | Reference Compound | Quantitative Value |

| Oxygen Radical Absorbance Capacity (ORAC) | - | This compound demonstrated greater antioxidant activity. | Trolox | 1.63 ± 0.08 ORAC units (TE/µM) |

| Superoxide Radical (O₂⁻•) Scavenging | Hypoxanthine-xanthine oxidase system | Oxidized this compound (ID-O) reacts significantly faster with superoxide radicals than reduced this compound (ID-H). | - | Rate constant (k):ID-O: 4.48 x 10⁴ M⁻¹s⁻¹ID-H: 3.62 x 10³ M⁻¹s⁻¹ |

| Lipid Peroxidation Inhibition | Brain mitochondria (NADH-induced) | This compound inhibits lipid peroxidation, with its effect significantly enhanced by the mitochondrial substrate succinate. | - | IC₅₀: - With succinate: 0.5 µM- Without succinate: 84 µM |

| Assay | Matrix/System | Key Findings | Reference Compound | Quantitative Value |

| DPPH Radical Scavenging | Nanoparticles | While the DPPH scavenging activity of free this compound is not widely reported, this compound-loaded nanoparticles (IB@NPs) show significantly higher antioxidant activity than unloaded this compound.[1] | Ascorbic Acid | Specific IC₅₀ for free this compound not available in cited literature. IB@NPs showed higher scavenging activity than free this compound.[1] |

| ABTS Radical Scavenging | - | Data on the ABTS radical scavenging capacity of free this compound is limited in the reviewed literature. | - | Specific IC₅₀ for free this compound not available in cited literature. |

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below to facilitate the replication and further investigation of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

-

Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Standard Solution: Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same solvent as the test compound.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and the standard in a 96-well microplate.

-

Add a fixed volume of the DPPH working solution to each well.

-

Include a control well containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+), leading to its decolorization. The change in absorbance is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard solution to the working ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.

-

Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS)

Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Methodology:

-

Induction of Lipid Peroxidation:

-

Prepare a suspension of a biological sample rich in lipids, such as brain or liver homogenates, or isolated mitochondria.

-

Induce lipid peroxidation by adding a pro-oxidant, such as ferrous sulfate (FeSO₄) and ascorbate, or by exposing the sample to UV radiation.

-

Incubate the samples with and without this compound at various concentrations.

-

-

TBARS Reaction:

-

To the reaction mixture, add a solution of trichloroacetic acid (TCA) to precipitate proteins and stop the reaction.

-

Centrifuge the mixture and collect the supernatant.

-

Add TBA reagent to the supernatant and heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes).

-

-

Measurement:

-

Cool the samples and measure the absorbance of the pink chromogen at 532 nm.

-

-

Data Analysis:

-

The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.

-

The percentage of inhibition of lipid peroxidation by this compound is calculated by comparing the MDA levels in the treated samples to the control (induced but untreated) samples.

-

Signaling Pathways and Experimental Workflows

The antioxidant action of this compound is multifaceted, involving direct radical scavenging and modulation of cellular signaling pathways.

This compound's Antioxidant Mechanism

This compound's primary antioxidant mechanism involves its reduction to the hydroquinone form, idebenol. This reduction is primarily catalyzed by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). Idebenol can then donate electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage. Furthermore, by acting as an electron carrier in the mitochondrial electron transport chain, this compound can bypass dysfunctional complex I, restoring ATP production and reducing the generation of superoxide radicals at this site.

Caption: Mechanism of this compound's antioxidant action.

Experimental Workflow for DPPH Assay

The following diagram illustrates the typical workflow for assessing the antioxidant capacity of a compound using the DPPH assay.

Caption: Workflow for the DPPH radical scavenging assay.

Experimental Workflow for ABTS Assay

The diagram below outlines the key steps involved in the ABTS radical scavenging assay.

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion

This compound exhibits significant in vitro antioxidant capacity, effectively scavenging superoxide radicals and inhibiting lipid peroxidation. While quantitative data for its activity in DPPH and ABTS assays are not widely available for the free compound, studies on nanoformulations suggest its potential in these assays as well. The provided protocols and diagrams offer a comprehensive resource for researchers and drug development professionals to further explore and harness the antioxidant properties of this compound. Future research should focus on standardized testing to allow for more direct comparisons of its antioxidant potential against other well-known antioxidants.

References

An In-depth Technical Guide on the Role of Idebenone in the Mitochondrial Electron Transport Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Mitochondrial Electron Transport Chain and the Genesis of Oxidative Stress

The mitochondrial electron transport chain (ETC) is a fundamental biological process responsible for the majority of cellular adenosine triphosphate (ATP) production, the primary energy currency of the cell.[1] Located within the inner mitochondrial membrane, the ETC comprises a series of protein complexes (Complexes I-IV) and two mobile electron carriers, coenzyme Q10 (CoQ10) and cytochrome c.[2] Electrons, primarily derived from NADH and FADH2, are passed sequentially through these complexes, creating a proton gradient across the inner membrane that drives ATP synthesis by ATP synthase (Complex V).[2]

Dysfunction in the ETC can lead to a cascade of detrimental events, including decreased ATP production and an increase in the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can inflict damage upon cellular components such as lipids, proteins, and DNA, a state known as oxidative stress. Neurons, with their high metabolic rate and limited regenerative capacity, are particularly vulnerable to the deleterious effects of oxidative stress, which is implicated in the pathophysiology of numerous neurodegenerative diseases.[1]

Idebenone: A Synthetic Analogue of Coenzyme Q10

This compound is a synthetic, short-chain analogue of the endogenous mitochondrial electron carrier, Coenzyme Q10.[2] Developed in the 1980s, its structural modifications, including a shorter tail and a less lipophilic nature, confer upon it a greater ability to cross cellular membranes, including the blood-brain barrier, compared to CoQ10. Initially investigated for the treatment of Alzheimer's disease, its potent antioxidant properties and its ability to modulate cellular energy production have led to its exploration in a variety of conditions linked to mitochondrial dysfunction, most notably Leber's Hereditary Optic Neuropathy (LHON) and Friedreich's Ataxia.

Mechanism of Action of this compound in the Mitochondrial Electron Transport Chain

This compound's interaction with the ETC is multifaceted, encompassing roles as an electron carrier and a potent antioxidant. Its mechanism is distinct from that of CoQ10 and is critically dependent on its cellular redox state.

Electron Carrier: Bypassing Complex I

A key aspect of this compound's therapeutic potential lies in its ability to bypass a dysfunctional Complex I of the ETC. In conditions such as LHON, where genetic mutations impair Complex I function, this compound can act as an alternative electron donor to Complex III. This action is contingent on the reduction of this compound to its hydroquinone form, idebenol.

This reduction is primarily catalyzed by the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). The resulting idebenol can then shuttle electrons from the cytoplasm directly to Complex III of the mitochondrial ETC, thereby restoring electron flow, maintaining the proton gradient, and sustaining ATP production, even in the face of Complex I inhibition. This "Complex I bypass" mechanism is a central tenet of its efficacy in LHON.

However, it is important to note that this compound does not substitute for the function of endogenous CoQ10 in transferring electrons from Complex I. In fact, in its oxidized form, this compound can act as an inhibitor of Complex I, potentially leading to pro-oxidant effects. The expression and activity of NQO1 are therefore critical determinants of this compound's cytoprotective effects, as this enzyme facilitates the two-electron reduction to the beneficial idebenol form, avoiding the formation of unstable semiquinone radicals.

Antioxidant Properties

This compound is widely recognized for its potent antioxidant and free radical scavenging capabilities. The reduced form, idebenol, can directly neutralize ROS, thereby mitigating oxidative damage to cellular structures. This antioxidant activity has been demonstrated in various in vitro and preclinical models, where this compound has been shown to protect cells from oxidative stress. It is believed that this antioxidant function contributes significantly to its neuroprotective effects.

Quantitative Analysis of this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on mitochondrial function.

Table 1: Effects of this compound on Cellular Respiration and ATP Production

| Cell Type/Model | Condition | This compound Concentration | Effect on Oxygen Consumption Rate (OCR) | Effect on ATP Levels | Citation |

| Cortical Astrocytes | Basal | Not specified | Stimulated respiration | - | |

| Cortical Neurons | Basal | Not specified | Reduced respiratory capacity | - | |

| Cortical Astrocytes | Complex I Inhibition | Not specified | Supported mitochondrial oxygen consumption | - | |

| Cortical Neurons | Complex I Inhibition | Not specified | No support for mitochondrial oxygen consumption | - | |

| Rat Myoblasts (L6) | Rotenone-induced Complex I inhibition | Not specified | - | Increased ATP levels | |

| MELAS Cybrids | Complex I Dysfunction | Not specified | - | Unable to increase ATP levels, but reduced lactate production | |

| Lupus-prone mice | In vivo | Not specified | 30% increase in basal respiration | 30% increase in ATP production | |

| Permeabilized Cardiac Fibers | Anoxia/Reoxygenation | Not specified | Higher rates of respiration | - | |

| Complex I-inhibited cells | Acute treatment | Not specified | ADP-dependent oxidative phosphorylation capacity was significantly higher | - |

Table 2: Antioxidant Effects of this compound

| Model System | Oxidative Stressor | This compound Concentration | Effect on ROS | Other Antioxidant Effects | Citation |

| ARPE-19 cells | H2O2 | 1 µM (pre-treatment) | Reduced mitochondrial ROS accumulation | Restored mitochondrial membrane potential; Restored Complex I and III function | |

| Retinal Detachment (mouse model) | In vivo | Not specified | Mitigated the rise of ROS | - | |

| Prion disease cell model (N2a cells) | PrP106-126 toxic peptide | Not specified | Reduced mitochondrial ROS | Attenuated lipid peroxidation; Increased SOD and catalase activities | |

| Isolated Mitochondria | Succinate-driven | Not specified | Modestly elevated H2O2 production | - | |

| Isolated Mitochondria and Permeabilized Cardiac Fibers | Anoxia/Reoxygenation | Not specified | No discernible attenuation on H2O2 production | - |

Key Experimental Protocols for Studying this compound

The following are summaries of methodologies used in key experiments to elucidate the effects of this compound.

Assessment of Mitochondrial Respiration

-

Objective: To measure the effect of this compound on cellular oxygen consumption rates (OCR).

-

Methodology:

-

Cell Culture: Primary rat cortical neurons and astrocytes are cultured separately.

-

Instrumentation: A Seahorse XF Extracellular Flux Analyzer is used to measure real-time OCR.

-

Protocol:

-

Cells are seeded in Seahorse microplates.

-

Cells are treated with varying concentrations of this compound.

-

A mitochondrial stress test is performed by sequential injections of:

-

An inhibitor of Complex I (e.g., piericidin A or rotenone) to assess Complex I-independent respiration.

-

An uncoupler (e.g., FCCP) to determine maximal respiratory capacity.

-

Inhibitors of Complex III (e.g., antimycin A) and Complex I to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: OCR is measured at baseline and after each injection to determine parameters such as basal respiration, maximal respiration, and Complex I-dependent respiration.

-

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

-

Objective: To quantify the effect of this compound on mitochondrial ROS production.

-

Methodology:

-

Cell Culture: Human retinal pigment epithelial cells (ARPE-19) are cultured.

-

Induction of Oxidative Stress: Cells are treated with hydrogen peroxide (H2O2) to induce oxidative stress.

-

This compound Treatment: Cells are pre-treated with this compound prior to H2O2 exposure.

-

ROS Detection: Mitochondrial ROS levels are quantified using a fluorescent probe, such as MitoSOX Red or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Measurement: Fluorescence intensity is measured using a microplate reader or fluorescence microscopy.

-

Data Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is compared between control, H2O2-treated, and this compound + H2O2-treated groups.

-

Determination of ATP Levels

-

Objective: To assess the impact of this compound on cellular ATP production, particularly under conditions of mitochondrial dysfunction.

-

Methodology:

-

Cell Culture: Various cell lines, such as rat myoblasts (L6), can be used.

-

Induction of Mitochondrial Dysfunction: Complex I is inhibited using rotenone.

-

This compound Treatment: Cells are treated with this compound in the presence of rotenone.

-

ATP Measurement: Cellular ATP levels are quantified using a luciferin/luciferase-based bioluminescence assay.

-

Data Analysis: The luminescence signal, which is directly proportional to the ATP concentration, is measured using a luminometer. The "ATP rescue" is calculated as the percentage increase in ATP levels in the presence of this compound and rotenone, relative to the ATP reduction by rotenone alone.

-

Signaling Pathways and Logical Relationships

The mechanism of action of this compound, particularly its Complex I bypass activity, involves a key signaling pathway centered around the enzyme NQO1.

References

Exploring the Neuroprotective Properties of Idebenone in Preclinical Models: A Technical Guide

Executive Summary: Idebenone, a synthetic short-chain analogue of coenzyme Q10, has garnered significant interest for its therapeutic potential in neurodegenerative diseases.[1] Characterized by a multifaceted mechanism of action, it operates beyond the scope of a simple antioxidant. Preclinical studies have consistently demonstrated its ability to confer neuroprotection by enhancing mitochondrial bioenergetics, mitigating oxidative stress, and exerting potent anti-inflammatory effects.[1][2] This technical guide provides an in-depth review of the key preclinical findings, detailing the experimental models, quantitative outcomes, and the molecular signaling pathways modulated by this compound in the context of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Friedreich's ataxia.

Core Neuroprotective Mechanisms

This compound's efficacy in preclinical models stems from its ability to target several core pathological processes common to many neurodegenerative diseases.

Enhancement of Mitochondrial Function

As a structural analogue of Coenzyme Q10, this compound functions as an electron carrier in the mitochondrial electron transport chain (ETC). A key feature is its ability to bypass defects in Complex I, a common site of mitochondrial dysfunction in neurodegeneration. By donating electrons directly to Complex III, this compound can help restore mitochondrial respiration and adenosine triphosphate (ATP) synthesis even when Complex I is impaired. This action is critically dependent on its reduction to idebenol, a process primarily catalyzed by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). The differential expression of NQO1 in various brain cells (higher in astrocytes than neurons) may influence this compound's cell-specific effects.

Antioxidant Activity

While initially developed for its antioxidant properties, this compound's role is more complex than direct free radical scavenging. It effectively reduces lipid peroxidation and protects mitochondrial membranes from oxidative damage. Furthermore, this compound upregulates the expression of endogenous antioxidant systems, including the transcription factor NRF2 (nuclear factor erythroid 2-related factor 2), which controls the expression of numerous antioxidant and detoxification genes. Studies have shown it can increase the expression of enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).

Anti-inflammatory Effects

Chronic neuroinflammation is a key driver of neuronal damage. This compound has demonstrated significant anti-inflammatory properties in multiple preclinical models. It can modulate the activation state of microglia, the brain's resident immune cells, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This is achieved by inhibiting key pro-inflammatory signaling pathways, including the MAPK and NF-κB pathways, and suppressing the activation of the NLRP3 inflammasome, which is responsible for the production of potent inflammatory cytokines like IL-1β.

Efficacy in Preclinical Disease Models

This compound's neuroprotective effects have been validated in a range of in vitro and in vivo models of neurodegenerative diseases.

Alzheimer's Disease (AD)

In the 5xFAD mouse model of AD, which overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with five familial AD mutations, this compound has shown significant therapeutic effects.

Quantitative Data Summary: Alzheimer's Disease Models

| Model System | This compound Dose & Duration | Key Outcome Measures | Results | Citations |

|---|---|---|---|---|

| 5xFAD Mice | 100 mg/kg (i.p.), 14 days | Aβ Plaque Number (6E10 staining) | Significant decrease in cortex and hippocampus | |

| 5xFAD Mice | 100 mg/kg (i.p.), 14 days | Cognitive Function (Y-maze) | Improved short-term and recognition memory | |

| 5xFAD Mice | 100 mg/kg (i.p.), 14 days | Aβ Degrading Enzyme (NEP) | Increased levels | |

| 5xFAD Mice | 100 mg/kg (i.p.), 14 days | Tau Hyperphosphorylation (p-GSK3β) | Suppressed levels |

| Primary Cortical Neurons | Pretreatment before Aβ exposure | Mitochondrial Bioenergetics | Prevented Aβ-induced collapse | |

Experimental Protocol: this compound Treatment in 5xFAD Mice

-

Animal Model: 3-month-old 5xFAD transgenic mice are used.

-

Drug Preparation: this compound is dissolved in a vehicle solution, commonly consisting of 5% DMSO, 10% PEG, and 20% Tween80.

-

Administration: Mice receive daily intraperitoneal (i.p.) injections of this compound (e.g., 100 mg/kg) or vehicle for a period of 14 consecutive days.

-

Behavioral Testing: Following the treatment period, cognitive function is assessed using tests such as the Y-maze for spatial memory.

-

Tissue Collection and Analysis: Mice are euthanized, and brain tissue is collected. One hemisphere is fixed for immunohistochemistry, while the other is processed for biochemical analyses (e.g., Western blotting).

-

Immunohistochemistry: Brain sections are stained with antibodies against Aβ plaques (e.g., 6E10) and markers of gliosis to quantify pathology.

-

Western Blotting: Brain lysates are analyzed to measure levels of key proteins involved in AD pathology, such as RAGE, caspase-3, NEP, and tau kinases.

Parkinson's Disease (PD)

In preclinical PD models, such as those induced by the neurotoxins MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or rotenone, this compound ameliorates neurodegeneration and motor deficits.

Quantitative Data Summary: Parkinson's Disease Models

| Model System | This compound Dose & Duration | Key Outcome Measures | Results | Citations |

|---|---|---|---|---|

| MPTP-induced Mice | Pretreatment | Pro-inflammatory Factors (in vitro) | Attenuated production | |

| MPTP-induced Mice | Pretreatment | Microglial Polarization | Promoted M1 to M2 phenotypic switch | |

| MPTP-induced Mice | 200 mg/kg | TH+ Neuron Survival | Reduced MPTP-induced damage | |

| MPTP-induced Mice | 200 mg/kg | Mitophagy Markers (VDAC1, BNIP3) | Upregulated levels | |

| Rotenone-induced Rats | 200 mg/kg (p.o.) | Lipid Peroxidation Products | Decreased striatal levels |

| SH-SY5Y-A53T Cells | N/A (in vitro) | α-Synuclein Degradation | Promoted via autophagy | |

Experimental Protocol: this compound in MPTP-induced Parkinsonism

-

Animal Model: Adult C57BL/6 mice are commonly used.

-

Induction of Parkinsonism: Mice are injected intraperitoneally with MPTP (e.g., 30 mg/kg) once daily for five consecutive days to induce dopaminergic neurodegeneration.

-

Drug Administration: this compound (e.g., 200 mg/kg) or vehicle is administered orally or via i.p. injection, often starting before or concurrently with MPTP administration and continuing for a set period.

-

Behavioral Analysis: Motor function is evaluated using tests like the rotarod test to assess motor coordination and balance.

-

Neurochemical and Histological Analysis: Brains are processed to quantify the survival of tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra via immunohistochemistry. Levels of dopamine and its metabolites in the striatum can be measured by HPLC.

-

Molecular Analysis: Western blotting is used to analyze the phosphorylation status of proteins in the MAPK and NF-κB pathways and levels of autophagy-related proteins (e.g., Parkin, PINK1, LC3).

Friedreich's Ataxia (FRDA)

FRDA is caused by a deficiency in the mitochondrial protein frataxin, leading to iron accumulation and oxidative stress. In an animal model with frataxin deficiency, high-dose this compound was shown to be effective.

Quantitative Data Summary: Friedreich's Ataxia Models

| Model System | This compound Dose | Key Outcome Measures | Results | Citations |

|---|---|---|---|---|

| Frataxin Deficient Animal Model | 90 mg/kg/day | Disease Onset & Progression | Significantly delayed onset and slowed progression | |

| Frataxin Deficient Animal Model | 90 mg/kg/day | Survival | Extended survival |

| In vitro models of FRDA | N/A | Mitochondrial Function | Protected against dysfunction | |

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by intervening in specific intracellular signaling cascades.

Inhibition of Inflammatory Signaling (NLRP3 & NF-κB)

In response to neurotoxic stimuli like Lipopolysaccharide (LPS) or Aβ, microglia and astrocytes can activate the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory genes, including those for the NLRP3 inflammasome. This compound pretreatment has been shown to reduce the phosphorylation of key MAPK proteins (ERK, p38, JNK) and inhibit the activation of NF-κB. This, in turn, suppresses the priming and activation of the NLRP3 inflammasome, reducing the cleavage of caspase-1 and the subsequent release of mature IL-1β, thereby dampening the neuroinflammatory cycle.

Induction of Autophagy (AKT/mTOR)

The accumulation of misfolded proteins, such as α-synuclein in PD, is a pathological hallmark that can be cleared by autophagy. The AKT/mTOR signaling pathway is a key negative regulator of autophagy. In a PD cell model, this compound was found to suppress the AKT/mTOR pathway. This inhibition relieves the suppression of the autophagy machinery, leading to enhanced formation of autophagosomes, which then engulf and degrade aggregated α-synuclein. This mechanism provides a direct link between this compound and the clearance of toxic protein aggregates.

Summary and Future Directions

Preclinical data robustly support the neuroprotective potential of this compound through a combination of mitochondrial, antioxidant, and anti-inflammatory mechanisms. It has demonstrated efficacy in reducing key pathological features and improving functional outcomes in various models of neurodegenerative diseases.

Future research should focus on:

-

Optimizing Delivery: Due to poor water solubility, developing novel formulations to enhance bioavailability and blood-brain barrier penetration is crucial.

-

Combination Therapies: Investigating this compound in combination with other therapeutic agents, such as NQO1 inducers or iron chelators, may yield synergistic effects.

-

Exploring Novel Models: Testing this compound's efficacy in more complex, genetically diverse, and chronic models of neurodegeneration will be important for clinical translation.

References

Understanding the Structure-Activity Relationship of Idebenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idebenone, a synthetic analog of coenzyme Q10 (CoQ10), is a potent antioxidant and a key agent in cellular bioenergetics.[1] Its chemical structure, 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone, underpins its therapeutic potential in a range of neurological and mitochondrial disorders.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the influence of its structural components on its biological activity, and the experimental protocols used for its evaluation.

Core Structure and Functional Moieties

The biological activity of this compound is intrinsically linked to its chemical architecture, which consists of a benzoquinone ring and a 10-hydroxydecyl side chain.[4]

-

Benzoquinone Ring: This is the redox-active core of the molecule. The quinone moiety allows this compound to accept and donate electrons, a fundamental property for its antioxidant and electron carrier functions. The two methoxy groups and the methyl group on the ring influence its redox potential and interaction with enzymes.

-

10-Hydroxydecyl Side Chain: This lipophilic tail facilitates the molecule's transport across cellular and mitochondrial membranes. The terminal hydroxyl group can be a site for metabolic modification, including esterification to create derivatives with altered properties. The physicochemical properties of the entire molecule, particularly its lipophilicity (logD), have been shown to be more critical for its cellular energy rescue capacity than the quinone moiety alone.

Mechanism of Action

This compound's therapeutic effects stem from a dual mechanism: potent antioxidant activity and modulation of mitochondrial bioenergetics.

Antioxidant Properties

This compound is a powerful scavenger of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity protects cells from oxidative stress, a key pathological feature in many neurodegenerative diseases. It effectively inhibits lipid peroxidation, thereby safeguarding cellular membranes and mitochondria from oxidative damage.

Mitochondrial Electron Transport

A crucial aspect of this compound's mechanism is its ability to interact with the mitochondrial electron transport chain (ETC). In conditions of mitochondrial Complex I dysfunction, as seen in Leber's Hereditary Optic Neuropathy (LHON), this compound can bypass the deficient complex. It donates electrons directly to Complex III, thereby restoring the flow of electrons, maintaining the mitochondrial membrane potential, and sustaining ATP production. This "bypass" mechanism is central to its therapeutic effect in mitochondrial disorders.

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a critical role in reducing this compound to its active hydroquinone form, idebenol. The differential expression of NQO1 in various cell types can influence the efficacy of this compound; for instance, astrocytes with higher NQO1 expression show a more robust respiratory stimulation by this compound compared to neurons.

Caption: this compound's mitochondrial bypass mechanism.

Modulation of Signaling Pathways

Recent research has unveiled this compound's influence on various cellular signaling pathways, expanding its known mechanisms of action:

-

GSK3β/β-catenin Pathway: this compound protects vascular endothelial cells from mitochondrial dysfunction induced by oxidized low-density lipoprotein by modulating this pathway.

-

GADD45/CyclinB/CDK1 and AMPK/mTOR Pathways: In triple-negative breast cancer cells, this compound has been shown to induce apoptosis and autophagy through these dual signaling pathways.

-

Shc Signaling: this compound can block the access of the p52Shc protein to the insulin receptor, suggesting a potential role in improving insulin sensitivity.

-

Ephrin-A and Dopamine Signaling: In the context of traumatic brain injury, this compound has been found to mitigate acute gene expression changes related to these pathways.

-

PKA/CREB Signaling: this compound pretreatment has been shown to prevent the collapse of mitochondrial bioenergetics and perturbations in this signaling pathway induced by amyloid-beta toxicity in neurons.

Caption: Overview of signaling pathways modulated by this compound.

Quantitative Data on this compound Activity

The following tables summarize quantitative data from various studies on this compound and its derivatives.

| Compound | Assay | Cell Line/System | Concentration/Dose | Effect | Reference |

| This compound | DPPH Radical Scavenging | In vitro | 500 nM | Significantly higher antioxidant activity than unloaded this compound. | |

| This compound | Intracellular ROS Reduction | NIH 3T3 Fibroblasts | 50-500 nM | Reduced H₂O₂-induced ROS levels by ~15.5% at 500 nM. | |

| This compound | Mitochondrial Respiration (Complex I-driven) | LHON Patient Fibroblasts | 10 µM (for 24h) | Increased Complex I enzymatic activity by 42%. | |

| This compound | Mitochondrial Respiration (OCR) | Cortical Astrocytes | 1-10 µM | Stimulated oxygen consumption rate. | |

| This compound | Mitochondrial Respiration (OCR) | Cortical Neurons | 1-10 µM | Inhibited Complex I-dependent respiration. | |

| This compound | LDH Release (Cytotoxicity) | U373 Glioblastoma Cells | 5-40 µM | Protective effect against H₂O₂-induced damage. | |

| This compound | Clinical Trial (LHON) | Human Patients | 900 mg/day for 24 weeks | Persistent beneficial effects in preventing vision impairment and promoting recovery. | |

| This compound-Trolox (IDETRL) | ORAC Assay | In vitro | Not specified | Greater antioxidant activity than this compound. | |

| This compound-Lipoic Acid (IDELIP) | ORAC Assay | In vitro | Not specified | Greater antioxidant activity than this compound. | |

| This compound Analog #11 | Insulin Sensitization | In vivo (rodent model) | Not specified | Superior insulin sensitizer to this compound. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

This compound or its derivatives dissolved in a suitable solvent

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

-

-

Protocol:

-

Prepare serial dilutions of the test compounds (this compound, derivatives) and the standard antioxidant.

-

Add a specific volume of each dilution to the wells of a 96-well plate.

-

Add an equal volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

-

Mitochondrial Respiration Assay using Seahorse XF Analyzer

-

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. By sequentially injecting different mitochondrial inhibitors, various parameters of mitochondrial function can be assessed.

-

Materials:

-

Seahorse XF96 or similar analyzer

-

Cell culture plates compatible with the analyzer

-

Cultured cells (e.g., fibroblasts, neurons, astrocytes)

-

Assay medium (e.g., unbuffered DMEM)

-

Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I and III inhibitors).

-

This compound solution

-

-

Protocol:

-

Seed cells in the Seahorse XF cell culture plate at an appropriate density and allow them to adhere.

-

Treat cells with this compound or vehicle control for the desired duration (e.g., 24-72 hours).

-

On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate at 37°C without CO₂ for about 30-60 minutes to allow for temperature and pH equilibration.

-

Load the injector ports of the sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A).

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Place the cell culture plate in the analyzer and initiate the assay protocol.

-

The protocol will consist of baseline OCR measurements followed by sequential injections of the inhibitors.

-

Data is collected and analyzed to determine key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Caption: Workflow for mitochondrial respiration assay.

Conclusion

The structure-activity relationship of this compound is multifaceted, with its benzoquinone core and lipophilic side chain dictating its potent antioxidant and mitochondrial-enhancing properties. Its ability to bypass Complex I of the electron transport chain provides a clear rationale for its use in related mitochondrial disorders. Furthermore, emerging evidence of its capacity to modulate a variety of signaling pathways highlights new avenues for its therapeutic application. Future research into novel analogs and derivatives, guided by a deep understanding of its SAR, holds the promise of developing more potent and targeted therapies for a range of oxidative stress-related and neurodegenerative diseases.

References

- 1. Physicochemical Characterization and Antioxidant Activity Evaluation of this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, toxicology, pharmacology and pharmacokinetics of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unveiling the Off-Target Landscape of Idebenone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idebenone, a synthetic short-chain benzoquinone analog of coenzyme Q10, has been investigated for its therapeutic potential in a range of neurological disorders, primarily owing to its antioxidant properties and its role in mitochondrial electron transport. While its on-target mechanism of bypassing mitochondrial complex I deficiency is a key area of research, a comprehensive understanding of its off-target effects at the cellular level is critical for a complete pharmacological profile, aiding in the prediction of potential side effects and the discovery of novel therapeutic applications. This technical guide provides an in-depth overview of the known off-target effects of this compound in cellular studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Inhibition of Arachidonic Acid Metabolism

This compound has been demonstrated to directly interfere with the metabolism of arachidonic acid, a key mediator of inflammatory signaling. This inhibitory effect is observed for both the reduced (ubiquinol) and oxidized (ubiquinone) forms of this compound, with differing potencies and pathway preferences.

Quantitative Data

| Form of this compound | Tissue/Cell Type | Target Pathway | IC50 (µM) |

| Reduced this compound | Astroglial Homogenates | Overall Arachidonic Acid Metabolism | 1.76 ± 0.86[1] |

| Oxidized this compound | Astroglial Homogenates | Overall Arachidonic Acid Metabolism | 16.65 ± 3.48[1] |

| Reduced this compound | Platelets | Overall Arachidonic Acid Metabolism | 18.28 ± 4.70[1] |

| Oxidized this compound | Platelets | Overall Arachidonic Acid Metabolism | > 1000[1] |

| Oxidized this compound | Astroglial Homogenates | Cyclooxygenase (COX) | Preferentially Inhibited (IC50 ratio Lipoxygenase/Cyclooxygenase: 3.22)[1] |

| Reduced this compound | Astroglial Homogenates | Cyclooxygenase (COX) & Lipoxygenase (LOX) | No Preferential Inhibition (IC50 ratio Lipoxygenase/Cyclooxygenase: 1.38) |

Experimental Protocol: Arachidonic Acid Metabolism Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic metabolism of arachidonic acid.

Materials:

-

Astroglial homogenates or platelet preparations

-

[1-14C]Arachidonic acid

-

Reduced and Oxidized this compound

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare astroglial homogenates or platelet suspensions.

-

Pre-incubate the homogenates/suspensions with varying concentrations of reduced or oxidized this compound for a specified time.

-

Initiate the enzymatic reaction by adding [1-14C]arachidonic acid to the mixture.

-

Incubate for a defined period at 37°C.

-

Stop the reaction by acidification (e.g., with formic acid) and extract the lipids with an organic solvent (e.g., ethyl acetate).

-

Separate the arachidonic acid metabolites from the unmetabolized substrate using thin-layer chromatography (TLC).

-

Quantify the radioactivity of the metabolite spots using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Signaling Pathway Diagram

Modulation of Cellular Signaling Pathways

This compound has been shown to modulate a variety of intracellular signaling pathways, leading to diverse cellular responses, including apoptosis, autophagy, and cytoprotection.

GADD45/CyclinB/CDK1 and AMPK/mTOR Pathways in Triple-Negative Breast Cancer (TNBC)

In TNBC cells, this compound has been reported to induce apoptosis and autophagy through the modulation of two distinct signaling cascades.

Experimental Workflow

Experimental Protocol: Western Blot Analysis of Signaling Proteins

Objective: To assess the effect of this compound on the protein levels and phosphorylation status of key signaling molecules in TNBC cells.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against GADD45, Cyclin B1, CDK1, phospho-AMPKα, AMPKα, phospho-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Culture TNBC cells and treat with various concentrations of this compound for a specified duration.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to the loading control.

GSK3β/β-catenin Signaling in Vascular Endothelial Cells

This compound has been shown to protect human umbilical vein endothelial cells (HUVECs) from oxidized low-density lipoprotein (oxLDL)-induced mitochondrial dysfunction by modulating the GSK3β/β-catenin signaling pathway.

Signaling Pathway Diagram

Experimental Protocol: Western Blot for GSK3β/β-catenin Pathway

Objective: To analyze the effect of this compound on the expression and phosphorylation of GSK3β and β-catenin in HUVECs.

Procedure: This protocol is similar to the Western blot protocol described in section 2.1, with the following modifications:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Treatment: Pre-treatment with this compound followed by stimulation with oxLDL.

-

Primary Antibodies: Antibodies specific for phospho-GSK3β, total GSK3β, and β-catenin.

Nrf2 Signaling Pathway

This compound is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. This activation leads to the increased expression of various antioxidant and detoxification enzymes.

Logical Relationship Diagram

Experimental Protocol: Immunofluorescence for Nrf2 Nuclear Translocation

Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon this compound treatment.

Materials:

-

ARPE-19 cells (or other relevant cell line)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Grow ARPE-19 cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking solution.

-

Incubate with the primary anti-Nrf2 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize under a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of Nrf2.

Akt Signaling Pathway

This compound has been shown to modulate the Akt signaling pathway, which is a central regulator of cell survival, proliferation, and metabolism. In a cellular model of Parkinson's disease, this compound was found to inhibit the AKT-mTOR pathway.

Experimental Protocol: Western Blot for Akt Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of Akt in SH-SY5Y cells.

Procedure: This protocol is similar to the Western blot protocol described in section 2.1, with the following modifications:

-

Cell Line: SH-SY5Y cells.

-

Primary Antibodies: Antibodies specific for phospho-Akt (at Ser473 and/or Thr308) and total Akt.

Ephrin-A and Dopamine Signaling Pathways

In a mouse model of traumatic brain injury (TBI), this compound was found to mitigate acute gene expression changes in the Ephrin-A and dopamine signaling pathways.

Experimental Protocol: Gene Expression Analysis using NanoString

Objective: To analyze the effect of this compound on the expression of genes related to Ephrin-A and dopamine signaling in a TBI model.

Materials:

-

Brain tissue from a TBI mouse model treated with this compound or vehicle

-

RNA isolation kit

-

NanoString nCounter Neuropathology Panel (or a custom panel)

-

NanoString nCounter Analysis System

Procedure:

-

Isolate total RNA from the brain tissue samples.

-

Quantify and assess the quality of the RNA.

-

Hybridize the RNA samples with the NanoString reporter and capture probes from the Neuropathology Panel.

-

Process the hybridized samples on the nCounter Prep Station.

-

Scan the cartridges on the nCounter Digital Analyzer.

-

Analyze the data to identify differentially expressed genes in the Ephrin-A and dopamine signaling pathways.

Interaction with Mitochondrial Respiratory Chain Complexes

While this compound is known to bypass Complex I, it also has direct, off-target interactions with components of the mitochondrial electron transport chain.

Quantitative Data

| Target | Effect | IC50 (µM) |

| Mitochondrial Complex I | Competitive Inhibition | 5.9 |

Experimental Protocol: Mitochondrial Complex I Activity Assay

Objective: To measure the inhibitory effect of this compound on the activity of mitochondrial Complex I.

Materials:

-

Isolated mitochondria or cell lysates (e.g., from LHON fibroblasts)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADH (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-Dichlorophenolindophenol (DCPIP) (indicator)

-

Rotenone (specific Complex I inhibitor)

-

Spectrophotometer

Procedure:

-

Prepare isolated mitochondria or cell lysates.

-

In a cuvette, combine the reaction buffer, decylubiquinone, and DCPIP.

-

Add the mitochondrial/lysate sample and varying concentrations of this compound.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 600 nm (due to the reduction of DCPIP) over time.

-

To determine the specific Complex I activity, subtract the rate of reaction in the presence of rotenone.

-

Calculate the percentage of inhibition for each this compound concentration to determine the IC50 value.

Dependence on NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

The bioactivation of this compound to its active hydroquinone form is largely dependent on the cytosolic enzyme NQO1. This dependence results in cell-type-specific effects and can lead to cytotoxicity in cells with low or absent NQO1 expression.

Logical Relationship Diagram

Experimental Protocol: NQO1-Dependent ROS Production Assay

Objective: To measure the production of reactive oxygen species (ROS) in cells with varying NQO1 expression levels upon this compound treatment.

Materials:

-

Cell lines with high and low/no NQO1 expression (e.g., HepG2 and CHO cells, respectively)

-

This compound

-

ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX Red)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Culture the cells in a multi-well plate.

-

Load the cells with the ROS-sensitive fluorescent probe.

-

Treat the cells with varying concentrations of this compound.

-

Measure the fluorescence intensity over time using a plate reader or analyze the cells by flow cytometry.

-

Compare the ROS production in the high and low NQO1-expressing cell lines.

Effects on Intracellular Calcium Signaling

This compound has been observed to modulate intracellular calcium levels, an important second messenger involved in numerous cellular processes.

Quantitative Data

| Cell Type | Effect of this compound | Quantitative Change |

| Dystrophic Muscle Cells | Reduction in intracellular calcium | 8.45% decrease |

Experimental Protocol: Intracellular Calcium Measurement with Fluo-4

Objective: To measure changes in intracellular calcium concentration in response to this compound treatment.

Materials:

-

Dystrophic myotubes or other relevant cell types

-

This compound

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Fluorescence microscope or plate reader

Procedure:

-

Culture the cells on a suitable imaging plate or coverslip.

-

Load the cells with Fluo-4 AM and Pluronic F-127 in a suitable buffer (e.g., HBSS).

-

Wash the cells to remove excess dye.

-

Acquire baseline fluorescence readings.

-

Add this compound and record the changes in fluorescence intensity over time.

-

The fluorescence intensity is proportional to the intracellular calcium concentration.

Pro-oxidant Activity and Mitochondrial Permeability Transition

Under certain conditions, particularly in the absence of efficient two-electron reduction by NQO1, this compound can act as a pro-oxidant, leading to the opening of the mitochondrial permeability transition pore (mPTP).

Experimental Protocol: Mitochondrial Permeability Transition Pore Assay

Objective: To assess the effect of this compound on the opening of the mPTP in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Assay buffer (containing a respiratory substrate, e.g., succinate)

-

Calcium chloride (to induce mPTP opening)

-

Rhodamine 123 (a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner)

-

Spectrofluorometer

Procedure:

-

Suspend the isolated mitochondria in the assay buffer in a cuvette.

-

Add Rhodamine 123 and monitor the fluorescence until a stable baseline is achieved (quenching of fluorescence indicates dye uptake into energized mitochondria).

-

Add a bolus of calcium chloride to induce mPTP opening.

-

In parallel experiments, pre-incubate the mitochondria with this compound before the addition of calcium.

-

The opening of the mPTP will cause a dissipation of the mitochondrial membrane potential, leading to the release of Rhodamine 123 and an increase in fluorescence.

-

Compare the rate and extent of fluorescence de-quenching in the presence and absence of this compound.

Conclusion

The off-target effects of this compound are multifaceted and context-dependent, significantly influenced by the cellular environment, particularly the expression level of NQO1. While some of these off-target activities, such as the activation of the Nrf2 pathway, may contribute to its therapeutic efficacy, others, like the inhibition of Complex I and pro-oxidant effects, could be associated with potential toxicity. A thorough understanding of this complex pharmacological profile is paramount for the rational design of future clinical trials and the exploration of new therapeutic avenues for this intriguing molecule. This guide provides a foundational resource for researchers to delve deeper into the cellular mechanisms of this compound, fostering a more complete and nuanced understanding of its biological activities.

References

A Historical Perspective on the Discovery and Development of Idebenone for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idebenone, a synthetic short-chain benzoquinone analog of coenzyme Q10 (CoQ10), has traversed a remarkable journey from its initial development for neurological disorders to its current status as a promising therapeutic agent for rare mitochondrial diseases. This technical guide provides a comprehensive historical perspective on the discovery and development of this compound for research, detailing its synthesis, preclinical and clinical investigations, and the evolution of our understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this compound and related compounds.

Discovery and Initial Development